Rilematovir's Mechanism of Action Against the Respiratory Syncytial Virus (RSV) F Protein: An In-depth Technical Guide
Rilematovir's Mechanism of Action Against the Respiratory Syncytial Virus (RSV) F Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rilematovir (also known as JNJ-53718678) is an investigational, orally administered small molecule that demonstrates potent antiviral activity against the Respiratory Syncytial Virus (RSV).[1][2] It functions as a fusion inhibitor by specifically targeting the RSV fusion (F) protein.[1][3] This document provides a detailed technical overview of Rilematovir's mechanism of action, drawing from available preclinical and clinical data. It is intended to serve as a resource for researchers and professionals involved in antiviral drug development. Although the clinical development of Rilematovir was discontinued for non-safety-related strategic reasons, the study of its interaction with the RSV F protein offers valuable insights into the development of RSV fusion inhibitors.[1]
Introduction to RSV and the F Protein Target
Respiratory Syncytial Virus is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly.[4] The RSV F protein is a class I viral fusion protein essential for viral entry into host cells. It exists in a metastable prefusion conformation on the viral surface.[5] Upon triggering, it undergoes a series of irreversible conformational changes to a more stable postfusion state, which drives the fusion of the viral and host cell membranes, allowing the viral genome to enter the host cell cytoplasm.[6] Due to its critical role in the viral life cycle and its conserved nature across RSV A and B subtypes, the F protein is a prime target for antiviral therapeutics.[7]
Rilematovir's Core Mechanism: Inhibition of RSV F Protein-Mediated Fusion
Rilematovir's primary mechanism of action is the inhibition of the RSV F protein-mediated fusion process.[1][3] It is a potent antiviral agent that has shown efficacy against both RSV-A and RSV-B strains in vitro.[8]
Binding to the Prefusion Conformation
Rilematovir specifically binds to the prefusion conformation of the RSV F protein.[3] This interaction is crucial as it stabilizes the F protein in its metastable prefusion state, preventing the conformational changes necessary for membrane fusion.[9] By locking the F protein in its prefusion state, Rilematovir effectively neutralizes the virus's ability to infect host cells.
Quantitative Efficacy Data
Rilematovir has demonstrated potent in vitro activity against RSV in various cell lines. The following table summarizes the key efficacy data reported for Rilematovir.
| Parameter | Value | Cell Line | Notes | Reference |
| EC50 | 1.2 nM | Human Bronchial Epithelial Cells (HBECs) | Demonstrates high potency in a relevant cell type. | [1] |
| EC50 | 460 pM | HeLa Cells | Indicates sub-nanomolar activity. | [3] |
Table 1: In Vitro Efficacy of Rilematovir against RSV
Putative Binding Site and Resistance
While a definitive co-crystal structure of Rilematovir bound to the RSV F protein is not publicly available, insights into its binding site can be inferred from resistance mutations that have emerged in response to other RSV fusion inhibitors that target a similar pocket. For instance, mutations in other fusion inhibitors have been identified in a three-fold symmetric pocket within the central cavity of the prefusion F protein.[9] This cavity is a known binding site for several small molecule fusion inhibitors.
Clinical studies with Rilematovir have identified the emergence of amino acid substitutions in the F protein in a small percentage of treated patients, including G143S, D338Y, and K399N.[1] These mutations likely reduce the binding affinity of Rilematovir to the F protein, thereby conferring resistance. The locations of these mutations can help to model the potential binding site of the drug.
Experimental Protocols for Characterization
The characterization of an RSV fusion inhibitor like Rilematovir involves a series of in vitro assays to determine its potency and mechanism of action. Below are detailed methodologies for key experiments.
RSV Neutralization Assay (Plaque Reduction Assay)
This assay is a gold standard for quantifying the antiviral activity of a compound.
Protocol:
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Cell Seeding: Seed HEp-2 or A549 cells in 96-well plates to form a confluent monolayer.
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Compound Dilution: Prepare serial dilutions of Rilematovir in a virus growth medium.
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Virus Preparation: Prepare a standardized stock of RSV (e.g., A2 strain).
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Neutralization Reaction: Incubate the serially diluted Rilematovir with a fixed amount of RSV for 1 hour at 37°C to allow the compound to bind to the virus.
-
Infection: Add the Rilematovir-virus mixture to the cell monolayers and incubate for a further 2 hours.
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Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of plaques.
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Incubation: Incubate the plates for 3-5 days to allow for plaque formation.
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Staining and Quantification: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. The number of plaques in the presence of Rilematovir is compared to the number in the untreated control wells to determine the concentration at which 50% of plaque formation is inhibited (EC50).
Fusion Inhibition Assay (Cell-to-Cell Fusion)
This assay specifically measures the ability of a compound to inhibit the F protein-mediated fusion of cell membranes.
Protocol:
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Cell Populations: Prepare two populations of cells (e.g., HEK293T).
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Effector cells: Transfect with a plasmid encoding the RSV F protein and a reporter gene under the control of a T7 promoter (e.g., luciferase).
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Target cells: Transfect with a plasmid encoding the T7 RNA polymerase.
-
-
Compound Treatment: Treat the co-culture of effector and target cells with serial dilutions of Rilematovir.
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Co-culture: Mix the effector and target cells and incubate to allow for cell-to-cell fusion.
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Reporter Gene Expression: If fusion occurs, the T7 polymerase from the target cells will drive the expression of the reporter gene in the fused cells (syncytia).
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Quantification: Measure the reporter gene activity (e.g., luminescence for luciferase). The reduction in reporter signal in the presence of Rilematovir indicates the inhibition of fusion. The EC50 for fusion inhibition can then be calculated.[9]
F Protein Conformational Analysis (Prefusion vs. Postfusion)
To confirm that Rilematovir stabilizes the prefusion conformation of the F protein, biophysical and immunological methods can be employed.
Protocol using Enzyme-Linked Immunosorbent Assay (ELISA):
-
Antigen Coating: Coat ELISA plates with purified, stabilized prefusion RSV F protein.
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Compound Incubation: Incubate the coated plates with varying concentrations of Rilematovir.
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Conformation-Specific Antibody Binding: Add a conformation-specific monoclonal antibody that preferentially binds to either the prefusion or postfusion form of the F protein. For example, antibodies like D25 are known to be specific for the prefusion conformation.[10]
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Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection, followed by the addition of a substrate to generate a colorimetric signal.
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Analysis: An increase in the binding of a prefusion-specific antibody in the presence of Rilematovir would indicate stabilization of the prefusion conformation.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for Rilematovir and a typical experimental workflow for its characterization.
Conclusion
Rilematovir is a potent RSV fusion inhibitor that acts by binding to and stabilizing the prefusion conformation of the viral F protein, thereby preventing viral entry into host cells. While its clinical development has been halted, the study of its mechanism of action provides a valuable framework for the ongoing development of novel RSV therapeutics. The quantitative data on its efficacy, coupled with an understanding of its likely binding site and the methods for its characterization, contribute significantly to the field of antiviral research. Further structural studies of Rilematovir or similar compounds in complex with the prefusion F protein would provide more precise insights into the molecular interactions that drive its potent inhibitory activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Rilematovir | C21H20ClF3N4O3S | CID 118892432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Function of RSV Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
